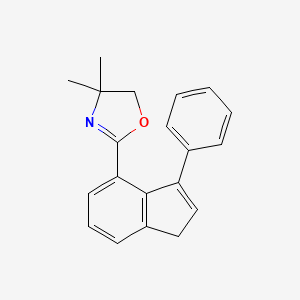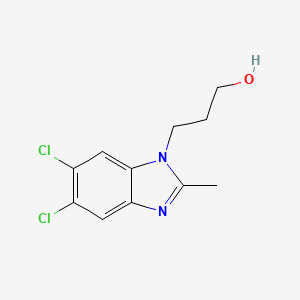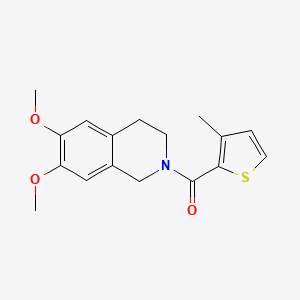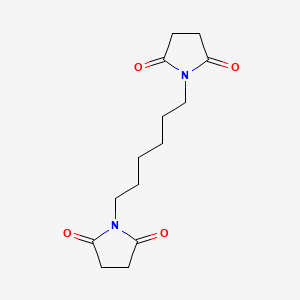
Heptyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl(trimethyl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄Si . It is characterized by a heptyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl(trimethyl)silane can be synthesized through several methods, including:
Grignard Reaction: This method involves the reaction of heptyl magnesium bromide with trimethylchlorosilane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrosilylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Heptyl(trimethyl)silane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Heptyl(trimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions . These intermediates facilitate the transformation of substrates through radical or ionic pathways. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these reactions, enabling selective transformations .
Comparison with Similar Compounds
Trimethylsilane: This compound has a similar structure but lacks the heptyl group, making it less hydrophobic and less reactive in certain contexts.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, it is more commonly used as a reducing agent due to its liquid state at room temperature.
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent, it has three trimethylsilyl groups attached to a central silicon atom, making it highly effective in radical reactions.
Uniqueness of Heptyl(trimethyl)silane: this compound stands out due to its unique combination of hydrophobicity and reactivity. The heptyl group imparts increased solubility in non-polar solvents, while the trimethylsilyl groups provide stability and reactivity in various chemical transformations .
Properties
CAS No. |
3429-80-9 |
|---|---|
Molecular Formula |
C10H24Si |
Molecular Weight |
172.38 g/mol |
IUPAC Name |
heptyl(trimethyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-6-7-8-9-10-11(2,3)4/h5-10H2,1-4H3 |
InChI Key |
VESIOSADLGPJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)

![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)

![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)


![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)

